METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE
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Overview
Description
METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE is a complex organic compound that features a unique structure combining a methoxyphenyl group, a methylimidazo[2,1-b][1,3]thiazole core, and a benzoate ester
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific functional groups present in the molecule.
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce their biological effects . The mode of action can be influenced by the specific substituents present on the thiazole ring .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that these compounds may have good bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility and stability, can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE typically involves multi-step organic synthesis. One common approach includes:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the methoxy group is introduced using methoxybenzene derivatives.
Amidation Reaction: The amide bond formation between the imidazo[2,1-b][1,3]thiazole core and the benzoate ester is typically carried out using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazole core, potentially converting it to a dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., solvents like dichloromethane, temperatures ranging from 0°C to reflux).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anti-inflammatory, or anticancer agent.
Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: It can be used in the synthesis of advanced materials with specific functional properties, such as coatings or adhesives.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde: Shares the imidazo[2,1-b][1,3]thiazole core and methoxyphenyl group but differs in the functional groups attached.
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde: Similar core structure but lacks the methoxyphenyl group.
4-(5-Chloro-2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde: Contains a thiazole ring and methoxyphenyl group but with different substitutions.
Uniqueness
METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-13-19(20(26)23-16-8-4-15(5-9-16)21(27)29-3)30-22-24-18(12-25(13)22)14-6-10-17(28-2)11-7-14/h4-12H,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIFVCFBSFYJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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